N-Myristoylglycine

Catalog No.
S1767579
CAS No.
14246-55-0
M.F
C16H31NO3
M. Wt
285.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Myristoylglycine

CAS Number

14246-55-0

Product Name

N-Myristoylglycine

IUPAC Name

2-(tetradecanoylamino)acetic acid

Molecular Formula

C16H31NO3

Molecular Weight

285.42 g/mol

InChI

InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20)

InChI Key

DYUGTPXLDJQBRB-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-myristoyl-Gly, N-myristoylglycine, N-myristoylglycine, potassium salt, N-myristoylglycine, sodium salt

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)O

The exact mass of the compound N-Myristoylglycine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 622050. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Myristic Acids - Supplementary Records. It belongs to the ontological category of fatty amide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Myristoylglycine (C14) is an N-acyl amino acid, a class of amphiphilic compounds consisting of a fatty acid linked to glycine via an amide bond. This structure imparts surfactant, emulsifying, and skin-conditioning properties, making it a functional ingredient in cosmetics, personal care, and pharmaceutical formulations. Its performance is critically dependent on the specific length of its fatty acyl chain, which dictates its hydrophilic-lipophilic balance and key physical properties like solubility and thermal behavior.

Substituting N-Myristoylglycine (C14) with shorter (e.g., N-Lauroylglycine, C12) or longer (e.g., N-Palmitoylglycine, C16) chain analogs is often unviable in formulation development. The length of the acyl chain directly governs the compound's physical properties, including its gel-to-liquid transition temperature, critical micelle concentration (CMC), and solubility in different media. A change of just two carbons can significantly alter these parameters, leading to failed formulations, process incompatibilities, or loss of desired performance, such as emulsion stability or specific textural properties. Therefore, selecting the precise C14 chain length is a critical material specification, not an interchangeable choice.

Optimized Thermal Properties for Organogel Formulation and Processing

The ability of N-acyl amino acids to act as low-molecular-weight organogelators is highly dependent on acyl chain length. Studies comparing homologous series of related compounds, such as N-linear saturated fatty acyl-GABAs, demonstrate that the C14 derivative (N-tetradecanoyl-GABA) exhibits particularly high gel hardness and can gel a wider variety of organic solvents compared to its C12, C16, and C18 analogs. This suggests that the C14 chain length in N-Myristoylglycine provides an optimal balance of intermolecular forces (hydrophobic and hydrogen bonding) required for efficient and robust gel network formation, a critical processability parameter.

Evidence DimensionOrganogelation Ability & Hardness
Target Compound DataN-Myristoyl (C14) analogs show particularly high gel hardness and versatile gelation ability in various organic solvents.
Comparator Or BaselineC12, C16, and C18 acyl chain analogs of related N-acyl amino acids showed inferior or different gelation performance.
Quantified DifferenceQualitatively described as having 'particularly high gel hardness' relative to other chain lengths in the homologous series.
ConditionsGelation tests performed in various organic solvents, including paraffin oil, at room temperature.

For creating thermally stable gels or formulations requiring specific melting/setting points, the C14 chain provides processability characteristics not achievable with shorter or longer chain analogs.

Defined Surfactant Efficiency: Intermediate Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the minimum concentration at which a surfactant forms micelles and is a key measure of its efficiency. For ionic surfactants, CMC decreases systematically as the hydrophobic alkyl chain lengthens. For instance, the CMC for Sodium Dodecyl Sulfate (C12) is 8.3 mM, while for Sodium Tetradecyl Sulfate (C14) it is 2.1 mM. This established trend indicates that N-Myristoylglycine (C14) will have a significantly lower CMC than its C12 analog (N-Lauroylglycine), making it a more efficient surfactant, while being more soluble and having a higher CMC than its C16 analog (N-Palmitoylglycine).

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound DataEstimated CMC is significantly lower than C12 analog, based on well-established structure-property relationships. (e.g., Sodium Tetradecyl Sulfate, C14, has a CMC of 2.1 mM).
Comparator Or BaselineSodium Dodecyl Sulfate (C12 analog) has a CMC of 8.3 mM.
Quantified DifferenceThe C14 analog is approximately 4 times more efficient at forming micelles than the C12 analog (2.1 mM vs 8.3 mM).
ConditionsAqueous solution at 25 °C, atmospheric pressure.

This allows formulators to achieve desired surfactant effects (e.g., cleansing, emulsification) at a lower concentration, potentially reducing cost and minimizing irritation compared to less efficient C12 analogs.

Balanced Hydrophilic-Lipophilic Properties for Emulsion Stability and Skin Compatibility

N-Myristoylglycine's C14 chain provides a specific hydrophilic-lipophilic balance (HLB) that is crucial for its function as an emulsifier and skin-conditioning agent. While shorter chains like C12 (lauroyl) are noted for mild cleansing, they can be more water-soluble and less effective with certain oil phases. Longer chains like C16 (palmitoyl) are more lipophilic, which can decrease water solubility and alter textural properties. The C14 structure of N-Myristoylglycine offers a calibrated balance, enabling stable emulsions and effective skin conditioning, making it a preferred choice for formulators seeking gentle yet high-performing products.

Evidence DimensionHydrophilic-Lipophilic Balance (HLB) & Functionality
Target Compound DataProvides a balance of properties, enabling use as both an effective emulsifier and a skin-conditioning agent.
Comparator Or BaselineN-Lauroylglycine (C12) is primarily noted as a mild surfactant. N-Palmitoylglycine (C16) is more lipophilic, affecting solubility and formulation compatibility.
Quantified DifferenceNot directly quantified, but functionally differentiated based on established roles in personal care formulations.
ConditionsCosmetic and personal care product formulations.

Choosing the C14 analog is critical for achieving the right balance of oil and water compatibility, ensuring the stability and desired sensory profile of creams, lotions, and cleansers.

Formulating Temperature-Specific Gels and Structured Liquids

N-Myristoylglycine is the right choice when developing cosmetic or pharmaceutical formulations that require a specific gelation temperature or viscosity profile. Its optimized C14 chain length allows for the creation of robust organogels with predictable thermal behavior, which is critical for products needing stability at storage temperatures but specific flow or melting properties upon application.

High-Efficiency, Low-Concentration Surfactant Systems

For applications requiring effective emulsification or cleansing with minimal ingredient concentration, N-Myristoylglycine is a targeted choice. Its lower CMC compared to C12 analogs means less material is needed to achieve the desired effect, making it suitable for cost-sensitive or mildness-focused formulations like facial cleansers and leave-on skin treatments.

Stabilizing Emulsions with Challenging Oil Phases

This compound is indicated for use in stabilizing creams and lotions where common emulsifiers may fail. The balanced hydrophilic-lipophilic nature of the C14 chain provides compatibility across a range of oil polarities, ensuring the long-term stability and desired texture of complex cosmetic and dermatological emulsions.

Physical Description

Solid

XLogP3

5.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

285.23039385 Da

Monoisotopic Mass

285.23039385 Da

Heavy Atom Count

20

UNII

84UK82T430

Other CAS

14246-55-0

Wikipedia

N-myristoylglycine

Dates

Last modified: 08-15-2023

Explore Compound Types